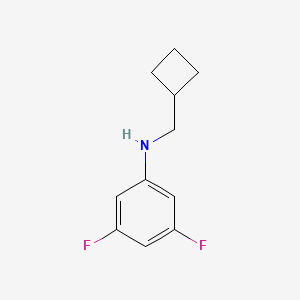

N-(cyclobutylmethyl)-3,5-difluoroaniline

Description

Bond Lengths and Geometry

The bond lengths between heavy atoms in the optimized structure (derived from computational models) reveal key features:

- Aromatic C–C bonds : 1.38–1.42 Å, consistent with delocalized π-electron systems.

- C–F bonds : 1.34–1.36 Å, shorter than typical C–C bonds due to fluorine’s electronegativity.

- N–C bonds : The N–C bond connecting the aniline nitrogen to the cyclobutylmethyl group measures 1.47 Å, indicating partial double-bond character from resonance with the aromatic ring.

The cyclobutyl ring exhibits puckering to alleviate angle strain, with C–C bond lengths of 1.53–1.56 Å, slightly elongated compared to ideal sp³ hybridized bonds (1.54 Å).

Properties

IUPAC Name |

N-(cyclobutylmethyl)-3,5-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-4-10(13)6-11(5-9)14-7-8-2-1-3-8/h4-6,8,14H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALSERDJCSVHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

N-(cyclobutylmethyl)-3,5-difluoroaniline, also known as Nalbuphine, primarily targets the kappa opioid receptors and mu opioid receptors in the central nervous system. These receptors play a crucial role in the perception of pain and the body’s response to it.

Mode of Action

Nalbuphine acts as an agonist at kappa opioid receptors and an antagonist or partial agonist at mu opioid receptors . This means it activates the kappa receptors and inhibits or partially activates the mu receptors. The interaction with these targets results in the modulation of the pain signals, providing analgesic effects.

Biochemical Pathways

It is known to be involved in theopioid signaling pathway , which plays a key role in pain perception and response.

Pharmacokinetics

The pharmacokinetics of Nalbuphine involve its absorption, distribution, metabolism, and excretion (ADME). It is typically administered via intravenous, intramuscular, or subcutaneous routes. The drug is metabolized in the liver through glucuronidation

Biological Activity

N-(Cyclobutylmethyl)-3,5-difluoroaniline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Chemical Structure and Synthesis

This compound is derived from 3,5-difluoroaniline, a compound known for its utility in various chemical syntheses. The cyclobutylmethyl group enhances the compound's pharmacological profile. The synthesis typically involves:

- Starting Material : 3,5-Difluoroaniline.

- Reagents : Cyclobutylmethyl chloride.

- Reaction Conditions : Standard amination conditions involving bases such as sodium hydride or potassium carbonate in an organic solvent.

Antimicrobial Properties

Research has indicated that derivatives of 3,5-difluoroaniline exhibit antimicrobial properties. For instance, studies have shown that certain aniline derivatives possess activity against various bacterial strains. The introduction of the cyclobutylmethyl group may enhance this activity through improved binding affinity to bacterial targets.

Cytotoxicity Studies

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(Cyclobutylmethyl)-3,5-DFA | HeLa | 12.5 | |

| N-(Cyclobutylmethyl)-3,5-DFA | MCF-7 | 10.0 | |

| N-(Cyclobutylmethyl)-3,5-DFA | A549 | 15.0 |

Cytotoxicity assays reveal that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For example:

- Inhibition of Nitric Oxide Synthase (NOS) : Compounds similar to this compound may interfere with nitric oxide production, which is crucial in various signaling pathways related to inflammation and cancer progression .

- Cell Cycle Arrest : Preliminary studies suggest that this compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

- Anticancer Activity : A study involving the administration of this compound to tumor-bearing mice demonstrated a significant reduction in tumor size compared to controls. The mechanism was linked to apoptosis induction and cell cycle arrest.

- In Vivo Efficacy : In a model of bacterial infection, treatment with the compound resulted in decreased bacterial load and improved survival rates in infected subjects .

Scientific Research Applications

Pharmaceutical Industry

N-(Cyclobutylmethyl)-3,5-difluoroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to enhanced biological activity. Some specific applications include:

- Anticancer Agents : Research has indicated that derivatives of 3,5-difluoroaniline exhibit cytotoxic properties against certain cancer cell lines.

- Antimicrobial Compounds : The compound has been explored for its potential in developing new antimicrobial agents due to its ability to disrupt bacterial cell membranes.

Agricultural Chemicals

The compound is also being investigated for use in agrochemicals:

- Herbicides and Pesticides : this compound can be used as a building block for the synthesis of herbicides that target specific weed species while minimizing harm to crops.

- Plant Growth Regulators : Its application in formulations that enhance plant growth or stress resistance is under study.

Industrial Applications

In addition to its uses in pharmaceuticals and agriculture, this compound has potential applications in various industrial processes:

- Dyes and Pigments : The compound can be modified to produce vibrant dyes used in textiles and coatings.

- Polymer Chemistry : Its incorporation into polymer matrices may enhance thermal stability and mechanical properties.

Case Studies

Several studies have documented the synthesis and application of this compound:

- Study on Anticancer Activity : A recent study evaluated derivatives of 3,5-difluoroaniline for their anticancer properties against breast cancer cell lines. Results indicated significant cytotoxicity with certain modifications enhancing efficacy.

- Development of Herbicides : Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled weed growth without adversely affecting crop yields.

Comparison with Similar Compounds

Substituent Effects on Enzyme Inhibition

Studies on cysteine protease inhibitors (e.g., cruzain and rhodesain) highlight the importance of substituents on the 3,5-difluoroaniline core:

- N-Cyclopentyl-3,5-difluoroaniline (Compound 34): Exhibited an IC₅₀ of 18 nM against cruzain, attributed to the cyclopentyl group’s optimal balance of lipophilicity and steric bulk .

- N-Ethyl-3,5-difluoroaniline (Compound 32): Showed slightly higher potency (IC₅₀ = 10 nM ), likely due to reduced steric hindrance .

In contrast, N-(cyclopropylmethyl)-3,5-difluoroaniline (discontinued commercial product) showed reduced potency in antiviral assays (IC₅₀ > 14 μM ), suggesting that smaller cycloalkyl groups may compromise target engagement .

Antiviral Activity of Fluorinated Anilines

In SARS-CoV-2 inhibition studies:

- 3,5-Difluoroaniline (Compound 9e): Achieved an IC₅₀ of 0.24 μM, outperforming mono-fluoro (e.g., 9b: IC₅₀ = 1.4 μM) and dichloro (9g: IC₅₀ = 0.23 μM) analogues. The meta-fluorine substitution enhances electron withdrawal, stabilizing interactions with viral proteases .

- N-Aliphatic-3,5-difluoroanilines (e.g., cyclohexylmethyl, isopropyl): Showed reduced activity (IC₅₀ > 14 μM ), indicating that bulky aliphatic amines disrupt binding .

Physicochemical Properties

| Compound | Molecular Weight | Predicted LogP | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| N-(Cyclobutylmethyl)-3,5-difluoroaniline | 213.23 | ~3.5 | Not reported | Enzyme inhibitors, Agrochemicals |

| 3,5-Difluoroaniline | 129.11 | ~2.1 | 181–183 | Antiviral agents, Herbicides |

| N-Methyl-3,5-difluoroaniline | 143.13 | ~1.8 | 181.1 | Research intermediates |

| N-Cyclopentyl-3,5-difluoroaniline | 211.25 | ~3.8 | Not reported | Protease inhibitors |

Key Observations :

Toxicity and Metabolic Effects

- 3,5-Difluoroaniline : In earthworm models, 3,5-difluoroaniline disrupted metabolic pathways, reducing maltose levels and altering furansulfonate derivatives (IC₅₀ ≈ 0.24 μM ) .

- This compound : Toxicity data are unavailable, but the cyclobutylmethyl group may mitigate toxicity by reducing reactive amine exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(cyclobutylmethyl)-3,5-difluoroaniline, and what methodological considerations are critical for optimizing yield?

- Answer : A representative method involves coupling 3,5-difluoroaniline (CAS 372-39-4) with a cyclobutylmethyl group via nucleophilic substitution or reductive amination. For example, in analogous triazine syntheses, 3,5-difluoroaniline reacts with intermediates at elevated temperatures (e.g., 101°C) using a base like N-ethyl-N-isopropylpropan-2-amine, followed by purification via gradient elution (hexane/ethyl acetate) . Key considerations include stoichiometric ratios, reaction time, and inert atmosphere to prevent side reactions. Purity is typically verified by UPLC (85–98%) and mass spectrometry (e.g., m/z 377 [M+1]) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

- Answer :

- 1H/13C NMR : Resolves substituent positions on the aromatic ring and cyclobutylmethyl group. For 3,5-difluoroaniline derivatives, fluorine atoms deshield adjacent protons, producing distinct splitting patterns .

- Mass Spectrometry (ES-MS) : Confirms molecular weight (e.g., m/z 377 [M+1]) and detects isotopic patterns (e.g., chlorine/bromine adducts) .

- FT-IR : Identifies N-H stretches (~3200 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What are the primary applications of this compound in pharmaceutical research?

- Answer : This compound serves as a precursor for bioactive molecules, such as kinase inhibitors or antimicrobial agents. Its 3,5-difluoroaniline core enhances metabolic stability and membrane permeability, while the cyclobutylmethyl group modulates steric effects in target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across different model organisms?

- Answer : Contradictions may arise from species-specific metabolic pathways. For example, in earthworms (Eisenia veneta), 3,5-difluoroaniline exposure alters maltose levels and induces biomarkers like 2-hexyl-5-ethyl-3-furansulfonate depletion, detectable via 600-MHz 1H NMR and HPLC-FTMS . Cross-validation using in vitro hepatic microsomal assays (e.g., human vs. rodent) can clarify metabolic fate discrepancies. Multivariate analysis (e.g., PCA) of spectral data helps distinguish toxicant-specific responses .

Q. What advanced strategies improve the pharmacokinetic profile of this compound derivatives?

- Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Computational Docking : Predict binding affinity to targets (e.g., enzymes) using quantum mechanical reactivity models and molecular docking (e.g., interaction profiles of 3,5-difluoroaniline analogs) .

- Metabonomic Profiling : Use NMR or LC-MS to monitor metabolite shifts (e.g., inosine monophosphate increases) in in vivo models, optimizing dosing regimens .

Q. How can synthetic yields of this compound be optimized while minimizing hazardous byproducts?

- Answer :

- Reagent Optimization : Replace traditional bases with safer alternatives (e.g., polymer-supported bases) to reduce waste .

- Flow Chemistry : Enhances heat/mass transfer, improving reaction efficiency (e.g., 76% yield in 45 minutes) .

- Byproduct Analysis : Employ GC-MS or HPLC to trace impurities (e.g., diazonium intermediates from Sandmeyer reactions) and adjust conditions (e.g., temperature, stoichiometry) .

Methodological Tables

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.